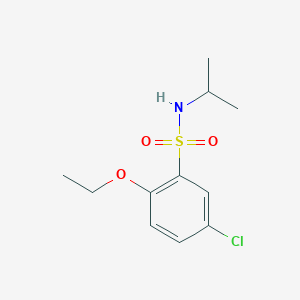
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is an organic compound with the chemical formula C11H16ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide typically involves the following steps:
Chlorination: The starting material, 2-ethoxybenzenesulfonamide, is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the benzene ring.
Isopropylation: The chlorinated intermediate is then reacted with isopropylamine (C3H9N) under suitable conditions to introduce the isopropyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and other reduced derivatives.
科学研究应用
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- 5-chloro-2-methoxy-N-isopropylbenzenesulfonamide
- 5-chloro-2-ethoxy-N-methylbenzenesulfonamide
- 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide
Uniqueness
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the isopropyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
生物活性
5-Chloro-2-ethoxy-N-isopropylbenzenesulfonamide (CAS Number: 886123-22-4) is a sulfonamide derivative that exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C11H16ClNO3S. Its structure includes a sulfonamide group attached to a benzene ring with ethoxy and isopropyl substituents, which influence its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This inhibition can disrupt various biochemical pathways, which is essential in therapeutic contexts.
Biological Activity Overview
-
Enzyme Inhibition :
- The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and α-glucosidase.
- Inhibition Potency :
- Immunomodulatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamides:
- Substituent Effects : Variations in the phenyl rings and the sulfonamide nitrogen significantly affect the binding affinity and inhibitory potency against targeted enzymes.
- Key Findings : Removal or alteration of specific substituents can lead to a loss of activity, highlighting the importance of maintaining certain structural features for efficacy .
Case Studies
- Enzyme Inhibition Studies :
- Immunological Applications :
Comparative Analysis with Similar Compounds
| Compound Name | AChE IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| This compound | Moderate | Moderate |
| 5-Chloro-2-methoxy-N-isopropylbenzenesulfonamide | Varies | Varies |
| 5-Chloro-2-ethoxy-N-methylbenzenesulfonamide | Varies | Varies |
属性
IUPAC Name |
5-chloro-2-ethoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-16-10-6-5-9(12)7-11(10)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMKYOAFRRIVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














